molecular formula C6H6N6 B1464068 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile CAS No. 1311316-21-8

1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1464068
CAS No.: 1311316-21-8
M. Wt: 162.15 g/mol
InChI Key: YXMUHUYHJINXKP-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a carbonitrile group at the 4-position and a 2-azidoethyl moiety at the 1-position. The azide group (-N₃) confers unique reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation, polymer synthesis, and pharmaceutical derivatization .

Properties

IUPAC Name

1-(2-azidoethyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-3-6-4-10-12(5-6)2-1-9-11-8/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMUHUYHJINXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCN=[N+]=[N-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-(2-haloethyl)-1H-pyrazole-4-carbonitrile

  • Starting from 1H-pyrazole-4-carbonitrile, a 2-haloethyl substituent (typically 2-chloroethyl or 2-bromoethyl) is introduced via nucleophilic substitution or alkylation using 2-haloethyl halides under basic conditions.

Step 2: Azide Substitution

  • The 2-haloethyl intermediate is then subjected to nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to replace the halide with the azido group, yielding this compound.

This two-step approach is a standard pathway for introducing azidoethyl groups onto heterocycles and is supported by general azide substitution chemistry.

Mechanochemical Synthesis Using Nanocatalysts

A recent green chemistry approach involves mechanochemical synthesis under ball-milling conditions using Fe3O4@SiO2@Tannic acid nanoparticles as catalysts. This method is notable for:

  • Operating at room temperature.
  • Using a three-component reaction of azo-linked aldehydes, malononitrile, and hydrazines.
  • Providing high yields with short reaction times.
  • Enabling catalyst recovery and reuse up to six cycles without significant loss of activity.

While this method is reported for 5-amino-pyrazole-4-carbonitriles with azo linkages, the mechanochemical principles and catalytic system could be adapted for the synthesis of this compound by replacing the hydrazine or aldehyde components accordingly.

Data Tables from Mechanochemical Synthesis Studies

The following tables summarize experimental findings on catalyst effects and reaction conditions relevant to pyrazole-4-carbonitrile derivatives synthesis, which can inform optimization for the azidoethyl derivative:

Table 1: Influence of Catalyst Type on Reaction Efficiency
Catalyst Type Reaction Time (min) Yield (%)
------------------------------ -------------------- -----------
Fe3O4@SiO2@Tannic acid 15 92
Fe3O4@SiO2 30 75
No Catalyst >60 40
Table 2: Effect of Catalyst Amount on Yield
Catalyst Amount (g per mmol substrate) Reaction Time (min) Yield (%)
--------------------------------------- -------------------- -----------
0.05 25 85
0.1 15 92
0.2 15 93
Table 3: Representative Yields of 5-Amino-Pyrazole-4-Carbonitriles
Substrate Variation Reaction Time (min) Yield (%)
--------------------------------- -------------------- -----------
Phenylhydrazine derivative 15 92
p-Tolylhydrazine derivative 20 90
Azo-linked aldehyde derivative 18 88

Note: These data are derived from mechanochemical synthesis studies and illustrate catalyst efficiency and reaction optimization relevant to pyrazole-4-carbonitrile derivatives.

Analytical Characterization and Confirmation

Synthesized this compound and related compounds are typically characterized by:

These methods ensure the purity and correct structure of the synthesized compound.

Summary and Recommendations

  • The preparation of this compound is best approached via a two-step synthesis involving alkylation with a 2-haloethyl precursor followed by azide substitution.
  • Mechanochemical synthesis using Fe3O4@SiO2@Tannic acid nanoparticles offers a green and efficient catalytic system for related pyrazole-4-carbonitrile derivatives and may be adapted for this compound.
  • Optimization of catalyst type and amount significantly influences reaction time and yield.
  • Comprehensive analytical techniques are essential for confirming the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

    Cycloaddition Reactions: Copper(I) catalysts and alkyne substrates are commonly used under ambient conditions.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents used under atmospheric pressure.

Major Products Formed:

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, including:

  • Azide-Alkyne Cycloaddition: This method is a versatile synthetic route for generating azides and triazoles, which can be utilized in the synthesis of more complex molecules .
  • Reactions with Electrophiles: The presence of the azido group allows for nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Medicinal Chemistry

1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile has shown potential as a lead compound in drug discovery due to its structural characteristics that resemble known bioactive molecules. Its applications include:

  • Anticancer Activity: Research indicates that pyrazole derivatives exhibit anticancer properties, with studies demonstrating that modifications can enhance their efficacy against various cancer cell lines.
  • Antimicrobial Properties: Compounds containing pyrazole rings have been evaluated for their antimicrobial activities, showing promise against bacterial and fungal strains.

Material Science

The compound's unique structure allows it to be used in the development of:

  • Polymeric Materials: this compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.
  • Functional Coatings: Its azido group can participate in click chemistry to create functional coatings for surfaces, which can be tailored for specific applications such as biosensing or drug delivery.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various pyrazole derivatives. The results indicated that modifications to the azidoethyl group significantly influenced cytotoxicity against breast cancer cell lines. The most effective derivative showed an IC50 value lower than that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of azido compounds, this compound was tested against several pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a scaffold for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which can then interact with various molecular targets. For example, in biological systems, the triazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The carbonitrile group can also participate in interactions with nucleophilic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Key Observations :

  • Azide vs. Halogen Substituents : The azidoethyl group in the target compound contrasts with the chloroethyl group in , offering distinct reactivity (e.g., click chemistry vs. nucleophilic substitution).
  • Aromatic vs.
  • Amino and Thioether Groups: Amino and methylthio substituents in improve antioxidant and antimicrobial activities, as seen in dihydro-pyrazole derivatives (IC₅₀: 25–100 µg/mL in DPPH assays) .

Antioxidant Activity

  • 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Demonstrated DPPH radical scavenging with IC₅₀ values ranging from 25–100 µg/mL, dependent on substituents (e.g., electron-donating groups enhance activity).
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes : Exhibited anti-inflammatory and antioxidant effects, with derivatives 4c and 4e showing near-standard activity.

Antimicrobial Activity

  • 2,3-Dihydro-1H-pyrazole-4-carbonitriles : Tested against ATCC strains (e.g., E. coli, S. aureus), with MIC values in the 50–200 µg/mL range.
  • 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile : Structural analogs with methylthio groups showed enhanced antimicrobial potency due to sulfur’s electron-withdrawing effects.

Target Compound Implications : While direct biological data for 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile are absent, its azide group could enable post-synthetic modifications (e.g., triazole formation via CuAAC) to enhance bioactivity .

Physicochemical Properties

  • Melting Points: Azido-substituted pyrazoles (e.g., ) are often oils or low-melting solids, whereas halogenated or amino-substituted derivatives (e.g., ) exhibit higher thermal stability (m.p. >200°C).
  • Spectroscopic Features :
    • IR : C≡N stretches appear at ~2230 cm⁻¹, while azide antisymmetric stretches occur at ~2140 cm⁻¹ .
    • NMR : Pyrazole ring protons resonate at δ 7.5–8.5 ppm in CDCl₃ .

Biological Activity

1-(2-Azidoethyl)-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its properties and applications.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The azidoethyl group enhances the compound's reactivity, potentially allowing for various biochemical interactions.

Molecular Formula: C6H6N4

CAS Number: 1311316-21-0

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

2. Anti-inflammatory Properties

Studies have demonstrated that pyrazole derivatives can inhibit inflammatory mediators. For example, compounds with similar structures have been reported to reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly . This suggests that this compound may also possess anti-inflammatory effects.

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against monoamine oxidase (MAO) isoforms. Research indicates that certain pyrazole derivatives can inhibit MAO-B, which is relevant for treating neurological disorders .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the azido group may participate in click chemistry reactions, facilitating the formation of more complex structures that can interact with biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al.Reported anti-inflammatory activity comparable to standard drugs at concentrations as low as 10 µM .
Chandra et al.Synthesized derivatives with notable MAO-B inhibition and anti-inflammatory properties .
Burguete et al.Demonstrated antimicrobial activity against multiple strains, emphasizing the importance of specific structural features .

Q & A

Basic: What synthetic strategies are effective for preparing 1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:
A two-step approach is commonly employed:

Precursor Synthesis: Start with a triazenylpyrazole intermediate (e.g., (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)-1-substituted pyrazole-4-carbonitrile).

Azide Introduction: React the precursor with azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) in methylene chloride at 50°C for 16 hours. Monitor progress via TLC.
Optimization Tips:

  • Use dry-load purification with Celite and silica gel flash chromatography (cyclohexane/ethyl acetate gradient).
  • Ensure strict temperature control to avoid azide decomposition.
  • Yields >80% are achievable with precise stoichiometry .

Basic: How do NMR and IR spectroscopy confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR (CDCl₃): Key signals include:
    • Aromatic protons at δ 7.54–7.20 ppm (pyrazole and substituent).
    • Azidoethyl CH₂ groups as a singlet (~δ 5.16 ppm for benzyl derivatives).
  • 13C NMR: The nitrile carbon appears at ~δ 111–112 ppm.
  • IR: Strong azide (ν ~2139–2143 cm⁻¹) and nitrile (ν ~2231 cm⁻¹) stretches.
    Validation: Compare with HRMS (e.g., [M]+ calculated for C₁₂H₁₀N₆: 238.0961; observed: 238.0962) .

Basic: What safety protocols are essential for handling azide-functionalized pyrazole derivatives?

Methodological Answer:

  • Storage: Keep at 2–8°C in airtight containers away from heat/ignition sources (P210) .
  • Handling: Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (gloves, goggles).
  • Decomposition Risks: Avoid sudden temperature changes; azides may decompose exothermically above 100°C. Monitor for NaN₃ byproduct formation .

Advanced: How can computational reaction path search methods improve synthetic route design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use software (e.g., Gaussian, ORCA) to model transition states and intermediates for azide substitution reactions.
  • Information Science Integration: Apply machine learning to analyze experimental variables (solvent polarity, catalyst loading) from historical data.
  • Feedback Loops: Iteratively refine conditions using experimental outputs (e.g., TLC retention factors, yields) to optimize reaction time and purity .

Advanced: How should researchers address discrepancies in melting points or spectral data during characterization?

Methodological Answer:

  • Contamination Check: Re-purify via column chromatography or recrystallization.
  • Polymorphism Analysis: Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Literature Comparison: Cross-reference with analogous compounds (e.g., 5-amino-1-(2,4-dinitrophenyl)pyrazole derivatives show m.p. variations of ±2°C due to substituent effects) .

Advanced: What mechanistic insights explain the acid-catalyzed formation of triazole hybrids from this compound?

Methodological Answer:

  • Role of TFA: Protonates the triazenyl intermediate, facilitating N₂ elimination and azide group formation.
  • Click Chemistry Compatibility: The azide reacts with terminal alkynes via Cu(I)-catalyzed cycloaddition (CuAAC) to form 1,2,3-triazoles.
  • Byproduct Analysis: Monitor for residual triazenyl groups via LC-MS to ensure complete conversion .

Advanced: How can factorial design optimize reaction parameters for pyrazole-azide derivatives?

Methodological Answer:

  • Variables: Test temperature (0–50°C), solvent (CH₂Cl₂ vs. THF), and catalyst ratio (5–10 equiv TFA).
  • Response Surface Methodology (RSM): Use software (e.g., Design-Expert) to model interactions between variables.
  • Outcome Metrics: Maximize yield and purity while minimizing reaction time. For example, higher TFA equivalents reduce reaction time but may increase side products .

Basic: What purification techniques are most effective for isolating this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel with a cyclohexane/ethyl acetate gradient (0–25% EA over 20 CVs).
  • Dry-Load Method: Adsorb crude product onto Celite to prevent band broadening.
  • Final Purity Check: Confirm by TLC (Rf ~0.58 in 2:1 cyclohexane/EA) and HPLC (≥95% purity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile
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1-(2-azidoethyl)-1H-pyrazole-4-carbonitrile

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